2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Description
The compound “2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate” is a structurally complex ester derivative featuring two key moieties:
Benzoate ester backbone: The benzoate group is substituted at the 3-position with a 4-methyl-1,3-dioxo-isoindolyl group, which introduces a bicyclic, partially saturated heterocycle with two ketone functionalities.
Oxoethyl linker: The ester is linked via a 2-oxoethyl group to a 4-methyl-3-nitrophenyl aromatic ring, combining electron-withdrawing (nitro) and electron-donating (methyl) substituents.
However, specific biological data for this compound remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7/c1-14-9-10-16(12-20(14)27(32)33)21(28)13-34-25(31)17-6-4-7-18(11-17)26-23(29)19-8-3-5-15(2)22(19)24(26)30/h3-7,9-12,15,19,22H,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRCGSUNSKWWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of nitroaromatic esters with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds, supported by spectral, synthetic, and computational insights.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Reactivity: The target compound’s 3-nitro-4-methylphenyl group (meta-nitro, para-methyl) contrasts with the 4-nitro analog in CAS 355394-74-0 . The 4-methyl-1,3-dioxo-isoindolyl group in the target introduces steric bulk and hydrogen-bonding capacity absent in the indole-based compound (CAS 732274-51-0) .
Ester Linkage and Stability: Benzoate esters (target and CAS 355394-74-0) are generally more hydrolytically stable than acetate (CAS 6436-79-9) or butanoate (CAS 732274-51-0) esters, as evidenced by IR spectral data in .
Electronic Effects: The chloro substituent in CAS 6436-79-9 increases lipophilicity and may enhance membrane permeability compared to the methyl group in the target.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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